1,2-Benzoquinone
Overview
Description
1,2-Benzoquinone, also known as ortho-benzoquinone, is an organic compound with the chemical formula C₆H₄O₂. It is one of the two isomers of quinone, the other being 1,4-benzoquinone. This compound is a red volatile solid that is soluble in water and ethyl ether. Due to its instability, this compound is rarely encountered in its pure form but is of significant interest as the parent compound of many derivatives .
Mechanism of Action
Target of Action
1,2-Benzoquinone is a fast redox cycling molecule and has the potential to bind to thiol, amine, and hydroxyl groups . It is known to interact with various enzymes, including microsomal NADPH cytochrome P450 reductase, microsomal NADH cytochrome b5 reductase, and mitochondrial NADH ubiquinone oxidoreductase .
Mode of Action
This compound interacts with its targets primarily through redox reactions. It can be reduced by one electron to form a semiquinone radical, which can then be oxidized back to the initial quinone, generating superoxide anion radicals in the process . This redox cycling ability allows this compound to participate in various chemical reactions and biological processes.
Biochemical Pathways
This compound affects several biochemical pathways. It is produced on oxidation of catechol exposed to air in aqueous solution or by ortho oxidation of a phenol . A strain of the bacterium Pseudomonas mendocina metabolizes benzoic acid, yielding this compound via catechol . The compound also plays a role in the oxidation of lysyl side chains, a process effected in nature by the action of an orthoquinone called lysyl tyrosylquinone .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is known to inhibit cell growth and increase the reactive oxygen species (ROS), altering membrane proliferation . The compound also interferes with cellular respiration, and kidney damage has been found in animals receiving severe exposure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its production via the oxidation of catechol can occur when catechol is exposed to air in an aqueous solution . Furthermore, the compound’s redox cycling ability and reactivity with various groups can be affected by the presence of other molecules and ions in its environment.
Biochemical Analysis
Biochemical Properties
1,2-Benzoquinone plays a significant role in biochemical reactions, particularly in redox processes. It is involved in the oxidation of catechol exposed to air in aqueous solution or by ortho oxidation of a phenol . The compound interacts with various enzymes and proteins, including lysyl tyrosylquinone, tryptophan tryptophylquinone, cysteine tryptophylquinone, and pyrroloquinoline quinone. These interactions are crucial for the compound’s role in redox cycling and electron transfer processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It is known to cause oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation, protein and DNA damage, and ultimately cell death . The compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of the cell and interacting with thiol, amine, and hydroxyl groups .
Molecular Mechanism
At the molecular level, this compound exerts its effects through redox cycling and electrophilic interactions. It can undergo one-electron reduction to form semiquinone radicals, which can further react with molecular oxygen to produce superoxide anions . These reactive species can cause oxidative damage to cellular components. Additionally, this compound can form covalent adducts with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its instability and degradation. The compound is known to decompose at temperatures between 60-70°C . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and damage to cellular components, leading to altered cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and adaptive responses in cells. At high doses, it can cause severe toxicity, including liver and kidney damage, due to the overwhelming production of reactive oxygen species and depletion of cellular antioxidants . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the oxidation of catechol and the metabolism of benzoic acid by the bacterium Pseudomonas mendocina . The compound interacts with enzymes such as catechol 1,2-dioxygenase and other oxidoreductases, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins . The compound’s high reactivity allows it to form adducts with cellular macromolecules, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals may direct this compound to specific organelles, where it can exert its effects on cellular processes .
Preparation Methods
1,2-Benzoquinone can be synthesized through several methods:
Oxidation of Catechol: One common method involves the oxidation of catechol (1,2-dihydroxybenzene) when exposed to air in an aqueous solution.
Ortho Oxidation of Phenol: Another method is the ortho oxidation of phenol, which also yields this compound.
Microbial Metabolism: A strain of the bacterium Pseudomonas mendocina can metabolize benzoic acid, producing this compound via catechol.
Chemical Reactions Analysis
1,2-Benzoquinone undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to catechol and oxidized to form other quinones.
Substitution Reactions: It participates in substitution reactions, particularly with nucleophiles.
Cycloaddition Reactions: This compound is known for its versatility in Diels-Alder reactions and dipolar cycloadditions.
Nucleophilic Additions: It acts as an electrophilic reaction partner in nucleophile-triggered catalytic processes and related multicomponent reactions.
Common reagents and conditions for these reactions include methanol for derivatization and various nucleophiles for substitution and addition reactions. Major products formed from these reactions include hydroxybenzodioxins and other functionalized carbocyclic and heterocyclic frameworks .
Scientific Research Applications
1,2-Benzoquinone has several scientific research applications:
Organic Synthesis: It is widely used in organic synthesis for the preparation of various derivatives.
Dye Industry: Quinones, including this compound, are used as natural dyes due to their color properties.
Biological Studies: It is involved in the study of enzyme cofactors and biological pigments such as melanin.
Antimicrobial and Antitumoral Research: Quinone-based compounds, including this compound, are studied for their antibacterial, antifungal, and antitumoral properties.
Comparison with Similar Compounds
1,2-Benzoquinone can be compared with other quinones such as:
1,4-Benzoquinone:
Naphthoquinones: These include 1,2-naphthoquinone and 1,4-naphthoquinone, which have similar redox properties but differ in their structural complexity and biological activities.
Anthraquinones: These compounds are more complex and are used in a variety of industrial applications, including dyes and pharmaceuticals.
This compound is unique due to its specific redox properties and its role as a precursor to many biologically active compounds.
Properties
IUPAC Name |
cyclohexa-3,5-diene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAHJDHKFWSLKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2 | |
Record name | orthobenzoquinone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894765 | |
Record name | o-Benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60894765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,2-Benzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
583-63-1, 20526-43-6 | |
Record name | o-Quinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Benzoquinone, racial ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020526436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60894765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVD1LJ47R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-Benzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,2-Benzoquinone exhibits its biological activity primarily through its electrophilic nature, readily reacting with nucleophiles such as thiols and amines. [, ] In biological systems, this often translates to the formation of adducts with proteins and DNA. [] For example, in the liver and brain of rats treated with 2,2',5,5'-tetrachlorobiphenyl, a persistent organic pollutant, a quinone metabolite was found to form adducts with cysteine residues in proteins. [] This adduct formation, specifically the 5-cysteinyl-3,6-dichloro-4-(2', 5'-dichlorophenyl)-1,2-benzoquinone adduct, suggests a potential mechanism for this compound-mediated toxicity and oxidative damage. []
ANone:
- Spectroscopic Data:
- UV-Vis: A broad, moderately intense absorption band in the near-UV region with a maximum absorption (λmax) at 389 nm and a molar absorptivity (ε) of 1370 M−1cm−1. [] This contrasts with the stronger absorption bands observed around 250 nm for most 1,4-benzoquinones. []
- Mass Spectrometry: Strong positive and negative mass signals at m/z 109 are observed in atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) mass spectrometry, attributed to proton and hydride ion adducts, respectively. []
A: this compound is relatively unstable compared to its 1,4-isomer. It is prone to polymerization, particularly in the presence of nucleophiles or under basic conditions. [] Its stability is also solvent-dependent, with reactions in methanol sometimes leading to different product distributions compared to reactions in ether. []
A: 1,2-Benzoquinones are primarily known for their reactivity rather than catalytic properties. Their ability to participate in Diels-Alder reactions with arynes has been exploited for the synthesis of complex polycyclic compounds. [] This reaction has been successfully applied in one-pot syntheses of benzoquinoxalinobarrelene and naphthalene derivatives, highlighting its synthetic utility. []
ANone: Computational chemistry plays a vital role in understanding the electronic structure, reactivity, and reaction mechanisms of this compound.
- Electronic Structure: Gaussian analysis of the UV-Vis spectrum, coupled with computational studies, has provided insights into the electronic transitions responsible for the observed absorption bands. [] Density functional theory (DFT) calculations have been employed to analyze the electronic structure of this compound, its proton and hydride ion adducts, and the 1,2-benzosemiquinone radical anion. []
- Reactivity and Reaction Mechanisms: DFT calculations have been used to investigate the mechanism of 1,3-dipolar cycloaddition reactions between 1,2-benzoquinones and carbonyl ylides. [] These studies provide a deeper understanding of the factors governing the reactivity and selectivity of these reactions. Additionally, DFT modeling has been utilized to elucidate the mechanism of the reaction between o-chloranil and methylene-active five-membered heterocycles, leading to the formation of 1,3-tropolones. [] This modeling has shed light on the reaction intermediates and transition states involved in this complex transformation.
ANone: The structure of this compound significantly influences its reactivity and biological activity.
- Substituent Effects: The presence and nature of substituents on the benzoquinone ring can significantly alter its electrophilicity and thus its reactivity towards nucleophiles. For instance, electron-withdrawing groups, like chlorine atoms, enhance the reactivity of the quinone, making it more susceptible to nucleophilic attack. [] Conversely, electron-donating groups would be expected to decrease the electrophilicity of the quinone.
- Alkyl Displacement: Studies have shown that alkyl groups in the 4- or 5-position of 1,2-benzoquinones can be displaced by arylamino groups upon reaction with primary aromatic amines. [] This displacement reaction highlights the influence of both steric and electronic factors on the reactivity of the quinone ring system.
A: this compound is relatively unstable and prone to polymerization. [] Specific formulation strategies for this compound are generally not reported in the literature due to its instability and limited practical applications.
ANone: Early research on 1,2-benzoquinones focused on their synthesis and fundamental reactivity. Key milestones include:
- Diels-Alder Reactions: The discovery that 1,2-benzoquinones can participate in Diels-Alder reactions with specific dienes, like arynes, expanded their synthetic utility and led to the development of new methodologies for constructing complex molecules. []
- Biological Activity and Toxicity: Research into the biological activity of 1,2-benzoquinones, particularly their role as metabolites of certain environmental pollutants and their ability to form adducts with biomolecules, has highlighted their potential toxicological significance. []
ANone: Research on this compound spans various disciplines, including:
- Biochemistry: Investigating the interactions of 1,2-benzoquinones with biomolecules, such as proteins and DNA, to understand their potential toxicological effects. []
- Environmental Chemistry: Studying the formation, fate, and effects of 1,2-benzoquinones as metabolites of environmental pollutants. [, ]
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